5-Methoxy-6-nitropicolinic acid
Overview
Description
5-Methoxy-6-nitropicolinic acid is a chemical compound with the molecular formula C7H6N2O5 and a molecular weight of 198.14 g/mol. It is also known by its IUPAC name, 5-methoxy-6-nitro-2-pyridinecarboxylic acid. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the pyridine ring, making it a derivative of picolinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-nitropicolinic acid typically involves nitration and methoxylation reactions. One common synthetic route starts with 5-methoxypyridine-2-carboxylic acid, which undergoes nitration using nitric acid to introduce the nitro group at the 6-position. The reaction conditions include maintaining a controlled temperature to avoid over-nitration and ensuring the presence of a suitable solvent to dissolve the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for maintaining optimal reaction conditions and achieving high purity levels.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-6-nitropicolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with reagents such as hydroxylamine (NH2OH) or halides (e.g., chlorine, bromine).
Major Products Formed:
Oxidation: The major product of oxidation is typically a carboxylic acid derivative.
Reduction: The reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-6-nitropicolinic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methoxy-6-nitropicolinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system under study.
Comparison with Similar Compounds
5-Methoxy-6-nitropicolinic acid is structurally similar to other picolinic acid derivatives, such as 6-methoxy-5-nitropicolinic acid and 5-nitropicolinic acid. These compounds differ in the position of the methoxy and nitro groups on the pyridine ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct properties and applications compared to its analogs.
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Properties
IUPAC Name |
5-methoxy-6-nitropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-5-3-2-4(7(10)11)8-6(5)9(12)13/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLQXQNVBQJPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626753 | |
Record name | 5-Methoxy-6-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324028-85-5 | |
Record name | 5-Methoxy-6-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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